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molecular formula C7H10N2O2S B8630142 6-Methanesulfonyl-4-methyl-pyridin-3-ylamine

6-Methanesulfonyl-4-methyl-pyridin-3-ylamine

Cat. No. B8630142
M. Wt: 186.23 g/mol
InChI Key: WUBYNMSQVOSTHI-UHFFFAOYSA-N
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Patent
US08362248B2

Procedure details

A mixture of 6-chloro-4-methyl-pyridin-3-ylamine (1.53 g, 11 mmol), sodium methanesulfinate (1.60 g, 16 mmol), copper catalyst (0.50 g, 0.99 mmol), and N1,N2-dimethylethane-1,2-diamine (0.214 mL, 2.0 mmol) in 20 mL DMSO was heated under microwave irradiation at 150° C. After 2 h, mixture was poured into ca. 200 mL water and extracted five times with ca. 200 mL AcOEt. Organic phases were dried over MgSO4, filtered, and concentrated. Residue was purified by column chromatography (AcOEt/hexane 5:1→AcOEt) to give 6-methanesulfonyl-4-methyl-pyridin-3-ylamine as a white solid (0.534 g, 27%). 1HNMR (DMSO-d6, 400 MHz) 32.4 (s, 3H), 3.08 (s, 3H), 6.08 (s, 2H), 7.59 (s, 1H), 7.97 (s, 1H). Exact mass calculated for C7H10N2O2S 186.05 found 187.0 (MH+).
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0.214 mL
Type
reactant
Reaction Step One
Name
copper
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([NH2:8])=[C:4]([CH3:9])[CH:3]=1.[CH3:10][S:11]([O-:13])=[O:12].[Na+].CNCCNC.O>[Cu].CS(C)=O>[CH3:10][S:11]([C:2]1[N:7]=[CH:6][C:5]([NH2:8])=[C:4]([CH3:9])[CH:3]=1)(=[O:13])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
1.53 g
Type
reactant
Smiles
ClC1=CC(=C(C=N1)N)C
Name
Quantity
1.6 g
Type
reactant
Smiles
CS(=O)[O-].[Na+]
Name
Quantity
0.214 mL
Type
reactant
Smiles
CNCCNC
Name
copper
Quantity
0.5 g
Type
catalyst
Smiles
[Cu]
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted five times with ca. 200 mL AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic phases were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Residue was purified by column chromatography (AcOEt/hexane 5:1→AcOEt)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CS(=O)(=O)C1=CC(=C(C=N1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.534 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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